N-Me-D-Leu-OMe.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

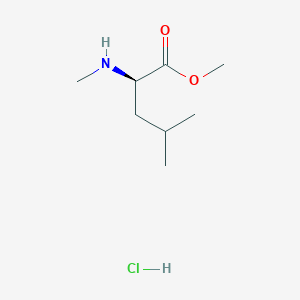

Structure

3D Structure of Parent

Properties

CAS No. |

130115-50-3 |

|---|---|

Molecular Formula |

C8H18ClNO2 |

Molecular Weight |

195.69 g/mol |

IUPAC Name |

methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |

InChI Key |

VKYPGIMVFQAVJF-OGFXRTJISA-N |

SMILES |

CC(C)CC(C(=O)OC)NC.Cl |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC)NC.Cl |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC.Cl |

Synonyms |

N-Me-D-Leu-OMe·HCl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-methyl-D-leucine Methyl Ester Hydrochloride

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of N-methyl-D-leucine methyl ester hydrochloride, a valuable chiral building block in modern organic and medicinal chemistry. The guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical methodologies required for successful synthesis. We will explore various synthetic strategies, focusing on the highly efficient reductive amination pathway. The document includes a step-by-step protocol, characterization data, safety considerations, and a detailed mechanistic explanation to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

N-methylated amino acids are critical components in the design of novel peptides and peptidomimetics. The introduction of a methyl group to the alpha-amino nitrogen can significantly alter the pharmacological properties of a peptide, often leading to enhanced metabolic stability, increased cell permeability, and improved oral bioavailability. N-methyl-D-leucine methyl ester hydrochloride, in particular, is a versatile chiral intermediate used in the synthesis of complex therapeutic agents. Its D-configuration and N-methylation make it a key element for creating peptides with modified secondary structures and resistance to enzymatic degradation.

The synthesis of this compound requires a careful, stereoretentive approach, starting from the readily available D-leucine. This guide will focus on a robust and scalable two-step process: the initial esterification of D-leucine to its methyl ester hydrochloride, followed by a direct N-methylation via reductive amination.

Overview of Synthetic Strategies

Several methodologies can be employed for the N-methylation of amino acid esters. The choice of strategy depends on factors such as substrate compatibility, desired scale, and available reagents.

-

Direct Alkylation: This classical approach involves treating the amino acid ester with a methylating agent like methyl iodide in the presence of a base. While straightforward, this method risks over-methylation, leading to the formation of quaternary ammonium salts, which can complicate purification and reduce yields.[1]

-

Eschweiler-Clarke Reaction: This well-established method utilizes formaldehyde and formic acid to achieve N-methylation.[2][3][4] The reaction is a type of reductive amination that is known for its high efficiency and the advantage of stopping at the tertiary amine stage, thus avoiding quaternization.[2][4]

-

Modern Reductive Amination: A more contemporary and often milder approach involves reacting the primary amine with formaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ by a selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[5] This method offers excellent chemoselectivity and is compatible with a wide range of functional groups.

For this guide, we will detail a process that first prepares the starting methyl ester and then employs a reductive amination strategy using formaldehyde and a suitable reducing agent, reflecting a common and reliable industrial and academic practice.

Recommended Synthetic Protocol

The synthesis is logically divided into two primary stages: the preparation of the starting material, D-leucine methyl ester hydrochloride, and its subsequent N-methylation to yield the final product.

Stage 1: Esterification of D-Leucine

The initial and crucial step is the quantitative conversion of D-leucine into its corresponding methyl ester hydrochloride. This is efficiently achieved using methanol in the presence of a catalyst that promotes esterification while protecting the amine as its hydrochloride salt. A particularly effective method utilizes chlorotrimethylsilane (TMSCl) in methanol, which generates HCl in situ under mild conditions.[6][7]

Causality: The TMSCl reacts with methanol to generate methoxytrimethylsilane and hydrochloric acid. The HCl then protonates the amino group of D-leucine, rendering it soluble and preventing side reactions, while also catalyzing the esterification of the carboxylic acid. This one-pot procedure is highly efficient, proceeds at room temperature, and simplifies the workup, as the product is typically isolated by simple evaporation of the solvent.[6]

Stage 2: N-Methylation via Reductive Amination

With the D-leucine methyl ester hydrochloride in hand, the next step is the introduction of the N-methyl group. The Eschweiler-Clarke reaction provides a classic and robust method for this transformation.[2][4]

Mechanism Insight: The reaction proceeds through several key steps. First, the primary amine of the D-leucine methyl ester reacts with formaldehyde to form an N-hydroxymethyl derivative, which then dehydrates to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated amine and releasing carbon dioxide.[4] This process repeats to form the N,N-dimethylated product if a primary amine is used, but for a secondary amine, it stops after one methylation. A key advantage is that the reaction is irreversible due to the evolution of CO2 gas.[4]

The overall workflow is depicted below:

Detailed Experimental Methodologies

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Part A: Synthesis of D-Leucine Methyl Ester Hydrochloride

Reagents & Equipment:

| Reagent/Material | M.W. | Amount | Moles | Equivalents |

| D-Leucine | 131.17 | 10.0 g | 76.2 mmol | 1.0 |

| Methanol (anhydrous) | 32.04 | 80 mL | - | - |

| Chlorotrimethylsilane (TMSCl) | 108.64 | 19.8 mL | 152.4 mmol | 2.0 |

| Round-bottom flask (250 mL) | - | 1 | - | - |

| Magnetic stirrer & stir bar | - | 1 | - | - |

| Rotary evaporator | - | 1 | - | - |

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add D-leucine (10.0 g, 76.2 mmol).

-

Add anhydrous methanol (80 mL) to the flask and begin stirring to create a suspension.

-

Cool the flask in an ice-water bath.

-

Slowly add chlorotrimethylsilane (19.8 mL, 152.4 mmol) to the stirred suspension over 10 minutes. Caution: The addition is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[6]

-

Once the reaction is complete, concentrate the clear solution under reduced pressure using a rotary evaporator to obtain a white crystalline solid.

-

The crude D-leucine methyl ester hydrochloride can be used in the next step without further purification. Expected yield is typically quantitative (>95%).

Part B: Synthesis of N-methyl-D-leucine Methyl Ester Hydrochloride

Reagents & Equipment:

| Reagent/Material | M.W. | Amount | Moles | Equivalents |

| D-Leucine Methyl Ester HCl | 181.66 | 13.8 g | 76.0 mmol | 1.0 |

| Formaldehyde (37% in H₂O) | 30.03 | 7.5 mL | ~92.5 mmol | ~1.2 |

| Formic Acid (98%) | 46.03 | 4.2 mL | ~110 mmol | ~1.45 |

| Diethyl Ether | - | ~150 mL | - | - |

| HCl in Diethyl Ether (2M) | - | As needed | - | - |

| Round-bottom flask (250 mL) | - | 1 | - | - |

| Reflux condenser | - | 1 | - | - |

| Heating mantle | - | 1 | - | - |

Procedure:

-

In a 250 mL round-bottom flask, combine D-leucine methyl ester hydrochloride (13.8 g, 76.0 mmol), formaldehyde solution (7.5 mL), and formic acid (4.2 mL).

-

Equip the flask with a reflux condenser and heat the mixture to 90-100 °C in a heating mantle.

-

Maintain the reaction at this temperature for 2-3 hours, observing for the cessation of CO₂ evolution.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath.

-

Make the solution alkaline (pH ~9-10) by the careful, portion-wise addition of solid sodium carbonate or dropwise addition of concentrated NaOH solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine as an oil.

-

Dissolve the resulting oil in a minimal amount of anhydrous diethyl ether and cool in an ice bath.

-

Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation of the hydrochloride salt is complete.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-methyl-D-leucine methyl ester hydrochloride.

Characterization and Quality Control

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure, including the presence of the N-methyl and O-methyl singlets and the characteristic leucine side-chain signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. For the free base (C₈H₁₇NO₂), the expected [M+H]⁺ is approximately 160.13.

-

Melting Point: The hydrochloride salt should have a distinct melting point, which can be compared to literature values.

-

Optical Rotation: To confirm that the stereochemistry at the alpha-carbon has been retained. D-Leucine methyl ester hydrochloride has a reported specific rotation of [α]²⁰/D = -12 ± 1° (c=1 in 1N HCl).[8]

Conclusion

This guide outlines a reliable and efficient two-stage synthesis for N-methyl-D-leucine methyl ester hydrochloride. By beginning with the clean esterification of D-leucine using a TMSCl/methanol system, followed by a classic Eschweiler-Clarke N-methylation, researchers can obtain the desired chiral building block in high yield and purity. The provided protocol emphasizes mechanistic understanding and safe laboratory practices, empowering scientists in their pursuit of novel peptide-based therapeutics and other advanced chemical entities.

References

-

An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1131-1139. Available from: [Link].

-

Zhou, X., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3504. Available from: [Link].

-

Woodward, R. B., et al. (1961). Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester. Organic Syntheses, 41, 10. Available from: [Link].

-

Wikipedia. Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. Available from: [Link].

-

PrepChem. Synthesis of (a) Nα -Benzyloxycarbonyl-D-leucyl-L-leucine methyl ester. PrepChem.com. Available from: [Link].

-

Otsuka, S., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Omega. Available from: [Link].

-

ResearchGate. A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11600782, D-Leucine Methyl Ester Hydrochloride. PubChem. Available from: [Link].

- Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters. Google Patents.

-

Sharma, S., et al. (2018). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. PubMed. Available from: [Link].

- Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. Google Patents.

-

SpectraBase. L-leucine methyl ester hydrochloride. Wiley. Available from: [Link].

-

Smith, A. (2017). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Available from: [Link].

-

Passerat, N., & Bolte, J. (1987). Reductive N,N-dimethylation of amino acid and peptide derivatives using methanol as the carbonyl source. PubMed. Available from: [Link].

-

Frolova, L. L., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(10), 2873. Available from: [Link].

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link].

-

Icke, R. N., et al. (1994). The Eschweiler-Clark methylation of amines: An organic chemistry experiment. Journal of Chemical Education, 71(8), A177. Available from: [Link].

-

ResearchGate. ¹H NMR spectra of (a) terephthaloyl bis(L-leucine methyl ester) 2.... ResearchGate. Available from: [Link].

-

Di Gioia, M. L., et al. (2017). Simple and efficient Fmoc removal in ionic liquid. The Royal Society of Chemistry. Available from: [Link].

-

Qiu, X.-L., & Qing, F.-L. (2005). Synthesis of 3'-deoxy-3'-difluoromethyl azanucleosides from trans-4-hydroxy-l-proline. The Journal of Organic Chemistry, 70(10), 3826–3837. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

N-Me-D-Leu-OMe.HCl CAS number and molecular weight

The following technical guide details the physicochemical profile, synthesis, and application of N-Me-D-Leu-OMe·HCl (N-Methyl-D-leucine methyl ester hydrochloride).[1][2][3][4][5]

Compound Identity, Synthesis, and Pharmacochemical Utility [4][6][7][8]

Executive Summary

N-Me-D-Leu-OMe·HCl is a specialized amino acid derivative used primarily as a building block in the synthesis of peptidomimetics and macrocyclic drugs. By incorporating the N-methyl group and the D-configuration, this residue imparts critical pharmacological properties to peptide backbones: it induces conformational constraints (favoring cis-amide bonds), enhances proteolytic stability against endogenous peptidases, and improves membrane permeability by reducing hydrogen bond donor count.

Chemical Identity & Physicochemical Profile[2][6][8][9][10][11][12][13]

| Parameter | Data |

| Common Name | N-Me-D-Leu-OMe·HCl |

| IUPAC Name | Methyl (2R)-4-methyl-2-(methylamino)pentanoate hydrochloride |

| CAS Number | 130115-50-3 |

| Molecular Formula | |

| Molecular Weight | 195.69 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |

| Hygroscopicity | High (Store under inert gas) |

Structural Analysis

The compound features three distinct structural modifications relative to natural Leucine:

-

D-Configuration ((2R)): Inverts the stereochemistry, rendering peptides containing this residue resistant to L-specific proteases.

-

N-Methylation: Replaces the amide proton with a methyl group, eliminating a Hydrogen Bond Donor (HBD) and introducing steric clash that alters backbone torsion angles (

). -

Methyl Ester: Protects the C-terminus, facilitating direct coupling in solution-phase synthesis or serving as a precursor for further derivatization.

Pharmacochemistry: The "Magic Methyl" Effect

In drug design, the introduction of N-Me-D-Leu-OMe into a peptide sequence is rarely accidental. It is a strategic modification used to optimize Lead compounds.

Mechanistic Impact

-

Conformational Locking: N-methylation lowers the energy barrier for cis-trans isomerization of the peptide bond. While standard peptide bonds are >99% trans, N-methylated bonds can populate the cis conformer significantly, often required for the bioactivity of cyclic peptides (e.g., Cyclosporine A analogs).

-

Metabolic Stability: The steric bulk of the N-methyl group prevents the approach of proteolytic enzymes (e.g., chymotrypsin), dramatically increasing the half-life (

) of the peptide in plasma. -

Permeability: By masking the solvent-exposed NH group, the desolvation energy required to enter the lipid bilayer is reduced, enhancing passive membrane permeability.

Figure 1: Pharmacochemical impact of N-methylation on peptide properties.

Synthesis & Manufacturing Protocol

While N-Me-D-Leu-OMe·HCl can be synthesized via methylation of D-Leu-OMe, the most robust route to high optical purity avoids the risk of racemization by starting with optically pure N-Me-D-Leu and performing a controlled esterification.

Protocol: Thionyl Chloride Mediated Esterification

Objective: Synthesis of N-Me-D-Leu-OMe·HCl from N-Me-D-Leu.[1][2][3][4][5][8][9]

Reagents:

-

Thionyl Chloride (

) -

Methanol (Anhydrous)

-

MTBE (Methyl tert-butyl ether) for precipitation

Step-by-Step Methodology:

-

Preparation: Chill anhydrous Methanol (

of substrate) to -

Activation: Add Thionyl Chloride (

) dropwise over 30 minutes. Caution: Exothermic reaction with evolution of HCl gas and -

Addition: Add solid N-Methyl-D-Leucine (

) in one portion. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Alternatively, reflux at

for 3 hours to drive completion. -

Monitoring: Monitor by TLC (System:

90:9:1) or LC-MS. -

Work-up: Concentrate the reaction mixture in vacuo to remove solvent and excess

. -

Purification: Co-evaporate with Toluene (

) to remove traces of water/acid. -

Crystallization: Dissolve the oily residue in a minimum volume of Methanol and precipitate by slow addition of cold MTBE or Diethyl Ether.

-

Isolation: Filter the white precipitate, wash with Ether, and dry under high vacuum.

Figure 2: Synthetic workflow for the production of N-Me-D-Leu-OMe[7][10]·HCl.

Handling, Stability, and QC

Storage & Handling[5][10][11][12][15]

-

Hygroscopicity: The HCl salt is hygroscopic. Exposure to ambient moisture can lead to hydrolysis of the methyl ester back to the acid.

-

Storage: Store at

in a tightly sealed container, preferably under Argon or Nitrogen. Desiccate before opening. -

Safety: Irritant to eyes, respiratory system, and skin. Use standard PPE (gloves, goggles, fume hood).

Quality Control Parameters

To ensure the material is suitable for peptide synthesis, the following specifications must be met:

| Test | Specification | Method |

| Purity | HPLC (C18, Gradient ACN/Water + 0.1% TFA) | |

| Identity | Matches Ref. | |

| Optical Rotation | Specific | Polarimetry (Compare to CoA) |

| Water Content | Karl Fischer Titration | |

| Chiral Purity | Chiral HPLC |

References

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. (Contextual grounding for Pharmacochemistry section). Retrieved from [Link]

-

Li, W., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. (Methodology grounding for Esterification). Retrieved from [Link][10]

Sources

- 1. N-Me-D-Leu-OMe·HCl CAS#: 130115-50-3 [amp.chemicalbook.com]

- 2. N-ME-ALLO-ILE-OBZL P-TOSYLATE | 201544-39-0 [chemicalbook.com]

- 3. N-ME-D-LEU-OME HCL - CAS:130115-50-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. chempep.com [chempep.com]

- 5. N-Me-D-Leu-OMe?HCl (ChemPep, CAT#191211) - 维百奥(北京)生物科技有限公司 [vicbio.com]

- 6. mdpi.com [mdpi.com]

- 7. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 8. N-Me-D-Leu-OH·HCl manufacturers and suppliers in india [chemicalbook.com]

- 9. N-Me-D-Leu-OMe.HCl [myskinrecipes.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of N-Methyl-D-Leucine Methyl Ester Hydrochloride: A Predictive and Methodological Guide

Introduction: The Significance of N-Me-D-Leu-OMe.HCl

N-Methyl-D-leucine methyl ester hydrochloride is a chiral building block of significant interest in synthetic organic chemistry and drug discovery. As a derivative of the unnatural D-amino acid leucine, it introduces specific stereochemistry and conformational constraints into peptides and small molecules. The N-methylation and methyl ester functionalities further modify its properties, enhancing solubility in organic solvents and altering its hydrogen bonding capabilities.[1]

Accurate spectroscopic characterization is paramount to verify the identity, purity, and structure of this compound before its use in complex synthetic pathways. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and the methodologies to obtain them.

Molecular Structure and Predicted Spectroscopic Features

The structural features of this compound—a secondary amine hydrochloride, a methyl ester, and an isobutyl side chain—give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential.

2.1.1 Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The hydrochloride form will result in broadened signals for protons near the ammonium group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | Notes |

| Isobutyl CH₃ (diastereotopic) | 0.9 - 1.1 | Doublet (d) | 6H | Due to the adjacent chiral center, these two methyl groups are chemically non-equivalent. |

| Isobutyl CH | 1.6 - 1.8 | Multiplet (m) | 1H | Complex splitting due to coupling with the adjacent CH₂ and two CH₃ groups. |

| β-CH₂ | 1.8 - 2.0 | Multiplet (m) | 2H | Diastereotopic protons due to the adjacent chiral center, may exhibit complex splitting. |

| N-CH₃ | 2.7 - 2.9 | Singlet (s) or Doublet (d) | 3H | Will be a singlet if proton exchange is fast, or a doublet due to coupling with the N-H proton. |

| α-CH | 3.9 - 4.1 | Triplet (t) or Multiplet (m) | 1H | Coupled to the adjacent β-CH₂ protons. |

| O-CH₃ | 3.7 - 3.9 | Singlet (s) | 3H | Characteristic signal for a methyl ester. |

| N-H₂⁺ | 8.0 - 9.5 | Broad singlet (br s) | 2H | Broad due to quadrupolar relaxation and exchange with the solvent. The exact shift is highly dependent on the solvent and concentration. |

2.1.2 Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Isobutyl CH₃ | 21 - 24 |

| Isobutyl CH | 24 - 26 |

| β-CH₂ | 38 - 42 |

| N-CH₃ | 33 - 37 |

| O-CH₃ | 52 - 54 |

| α-CH | 60 - 64 |

| Carbonyl (C=O) | 170 - 173 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the ammonium and carbonyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Ammonium) | 2400 - 2800 | Broad, Strong | A very broad and characteristic absorption for a secondary amine salt. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | From the isobutyl, N-methyl, and O-methyl groups. |

| C=O Stretch (Ester) | 1735 - 1750 | Strong | A sharp and intense peak, characteristic of an ester carbonyl. |

| N-H Bend (Ammonium) | 1560 - 1620 | Medium | Bending vibration of the N-H bond in the ammonium salt. |

| C-O Stretch (Ester) | 1150 - 1250 | Strong | Stretch of the C-O single bond of the ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

| Parameter | Expected Value | Notes |

| Molecular Formula | C₈H₁₈ClNO₂ | |

| Molecular Weight | 195.69 g/mol | For the hydrochloride salt. |

| Exact Mass (Free Base) | 159.1259 g/mol | For the [M-Cl]⁺ ion, which is typically observed. |

| Expected [M+H]⁺ Ion | 160.1332 m/z | For the protonated free base, C₈H₁₈NO₂⁺. |

| Key Fragmentation Pathways | The most common fragmentation is the loss of the methoxycarbonyl group (-COOCH₃, 59 Da), leading to a fragment at m/z 101.13. Another likely fragmentation is the loss of the isobutyl side chain. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for this compound.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent Selection: DMSO-d₆ is often a good choice for hydrochloride salts as it can help to sharpen the N-H signals. CDCl₃ is also a common choice for general organic compounds.

-

Number of Scans: ¹³C NMR requires significantly more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

IR Data Acquisition Workflow (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

Causality Behind Experimental Choices:

-

ATR vs. KBr: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation compared to the traditional KBr pellet method.

-

Background Spectrum: A background scan is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

MS Data Acquisition Workflow (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Causality Behind Experimental Choices:

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like amino acid derivatives, as it typically keeps the molecule intact and allows for the observation of the protonated molecular ion.

-

Positive Ion Mode: The presence of the nitrogen atom makes the molecule easy to protonate, making positive ion mode the logical choice for detection.

Conclusion

While experimental spectra for this compound are not publicly cataloged, a thorough understanding of spectroscopic principles allows for a detailed prediction of its NMR, IR, and MS data. This guide provides researchers with a solid foundation for the characterization of this and similar compounds. The provided protocols are robust, self-validating systems that, when followed, will yield high-quality data for unambiguous structural elucidation and purity assessment. The combination of predictive analysis and detailed methodology serves as a powerful tool for any scientist working with novel or uncharacterized small molecules.

References

-

PubChem. (n.d.). D-Leucine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved February 5, 2024, from [Link]

-

PubChem. (n.d.). Leucine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved February 5, 2024, from [Link]

-

Chem-Impex. (n.d.). N-Methyl-L-valine methyl ester hydrochloride. Retrieved February 5, 2024, from [Link]

-

SpectraBase. (n.d.). L-leucine methyl ester hydrochloride. Wiley Science Solutions. Retrieved February 5, 2024, from [Link]

-

MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Retrieved February 5, 2024, from [Link]

Sources

A Senior Application Scientist's In-Depth Guide to N-Methylated Amino Acids in Peptide Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of N-methylated amino acids into peptide scaffolds represents a cornerstone of modern peptidomimetic design and drug discovery. This modification, while seemingly minor, imparts profound effects on the pharmacological profile of a peptide, addressing inherent liabilities such as proteolytic instability and poor membrane permeability. This guide provides a comprehensive technical overview of N-methylated peptides, from the fundamental principles governing their synthesis to their transformative impact on peptide structure and function. We will delve into the synthetic nuances of preparing N-methylated amino acid building blocks, navigate the challenges of their incorporation during solid-phase peptide synthesis (SPPS), and explore the conformational and biological consequences of this modification. Detailed, field-proven protocols and troubleshooting insights are provided to empower researchers in harnessing the full potential of N-methylation for the development of next-generation peptide therapeutics.

The Rationale for N-Methylation: Overcoming the Peptide Therapeutic Hurdle

Peptides offer a compelling therapeutic modality due to their high target specificity and potency. However, their clinical translation is often hampered by poor pharmacokinetic properties, including rapid enzymatic degradation and low oral bioavailability.[1] N-methylation of the peptide backbone, the substitution of an amide proton with a methyl group, is a powerful strategy to mitigate these challenges.[2] This seemingly simple modification introduces a cascade of beneficial effects:

-

Enhanced Proteolytic Stability: The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[3][4]

-

Improved Membrane Permeability and Oral Bioavailability: N-methylation can enhance a peptide's lipophilicity and reduce its hydrogen bonding capacity, facilitating passive diffusion across cellular membranes and potentially leading to oral bioavailability.[3][5]

-

Conformational Control: The removal of the amide proton eliminates a key hydrogen bond donor, restricting the conformational flexibility of the peptide backbone.[6][7] This can lock the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity.[3][8]

-

Modulation of Bioactivity: By influencing the peptide's conformation, N-methylation can fine-tune its biological activity, converting agonists into antagonists or enhancing receptor subtype selectivity.[8]

The immunosuppressant drug Cyclosporine A, a naturally occurring, multiply N-methylated cyclic peptide, stands as a testament to the profound impact of this modification on achieving favorable drug-like properties.[1]

Synthesis of N-Methylated Amino Acid Building Blocks

The journey to a synthetic N-methylated peptide begins with the preparation of the requisite N-methylated amino acid monomers. While some are commercially available, they are often expensive, making in-house synthesis a practical necessity for many research endeavors.[8] A robust and widely adopted method for the synthesis of Fmoc-protected N-methylamino acids is the two-step procedure involving the formation of an oxazolidinone intermediate followed by reductive cleavage.

A highly efficient method for preparing Nα-methylamino acids involves the N-alkylation of Nα-arylsulfonylamino esters.[8] This approach, compatible with Fmoc-based solid-phase peptide synthesis, offers a practical route to these valuable building blocks.[8]

Experimental Protocol: Synthesis of Fmoc-Nα-methyl-Nα-(o-nitrobenzenesulfonyl)-α-amino Acids

This protocol is adapted from the work of Biron and Kessler and provides a reliable method for the synthesis of N-methylated amino acids compatible with Fmoc SPPS.[8]

Step 1: N-Alkylation of Nα-arylsulfonylamino Esters

-

Dissolution: Dissolve the starting Nα-(o-nitrobenzenesulfonyl)-α-amino acid methyl ester in a suitable solvent such as dichloromethane (DCM).

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base to deprotonate the sulfonamide nitrogen.

-

Methylation: Introduce dimethyl sulfate as the methylating agent. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted and purified.

Step 2: Saponification of the Methyl Ester

-

Ester Cleavage: The resulting Nα-methyl-Nα-(o-nitrobenzenesulfonyl)-α-amino acid methyl ester is then subjected to saponification to cleave the methyl ester and yield the free carboxylic acid.

-

SN2-type Saponification: To avoid racemization, an SN2-type saponification using lithium iodide is preferred over traditional hydrolysis with lithium hydroxide.[8]

-

Purification: The final product is purified to yield the desired Fmoc-compatible N-methylated amino acid.

The following diagram illustrates the general workflow for the synthesis of Fmoc-N-methylated amino acids:

Caption: Workflow for the synthesis of Fmoc-N-methyl amino acids.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

The incorporation of N-methylated amino acids into a growing peptide chain during SPPS presents unique challenges primarily due to the increased steric hindrance of the secondary amine.[9] This steric bulk significantly slows down the kinetics of the coupling reaction, often leading to incomplete acylation.

Challenges in Coupling N-Methylated Amino Acids

-

Steric Hindrance: The N-methyl group of the resin-bound peptide's N-terminus sterically shields the nitrogen atom, making it a less reactive nucleophile.

-

Difficult Couplings: The coupling of a protected amino acid onto an N-methylated N-terminus is particularly challenging. Even more so is the coupling of two consecutive N-methylated residues.[10]

-

Side Reactions: Inefficient coupling can lead to deletion sequences. Furthermore, certain side reactions, such as diketopiperazine formation and fragmentation between consecutive N-methylated amino acids, can occur during acidic cleavage from the resin.[10]

Strategies for Efficient Coupling

To overcome these hurdles, specialized coupling reagents and optimized reaction conditions are essential.

-

High-Activity Coupling Reagents: Standard coupling reagents like HBTU and HCTU are often less effective.[9] More potent reagents are required to drive the reaction to completion. The table below compares several commonly used coupling reagents for N-methylated amino acid incorporation.

| Coupling Reagent | Description | Efficacy in N-methylated Couplings | Reference |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly effective, commonly used for difficult couplings. | [9] |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Particularly effective for coupling N-protected N-methyl amino acids to N-methyl amino acids. | [10][11] |

| PyBOP/HOAt | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate / 1-Hydroxy-7-azabenzotriazole | A promising combination for challenging couplings involving N-methylated residues. | [10] |

| Piv₂O | Pivaloyl anhydride | A cost-effective reagent for in situ generation of pivaloyl mixed anhydrides, showing high yields and suppression of racemization. | [12] |

-

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate the slow coupling kinetics, leading to higher yields and purer products in a shorter timeframe.[13]

-

Optimized Reaction Conditions: Extended coupling times, double couplings, and the use of greener solvents like N-butylpyrrolidinone (NBP) which can reduce side reactions like aspartimide formation, are also effective strategies.[14]

Experimental Protocol: Microwave-Assisted SPPS of a Peptide Containing an N-Methylated Amino Acid

This protocol outlines a general procedure for incorporating an N-methylated amino acid into a peptide sequence using microwave-assisted SPPS.

-

Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or a greener alternative like NBP.[14][15]

-

Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin to remove residual piperidine and by-products.

-

Coupling of the N-Methylated Amino Acid:

-

Prepare a solution of the Fmoc-N-methylated amino acid, a high-activity coupling reagent (e.g., HATU), and a base (e.g., diisopropylethylamine - DIEA) in DMF.

-

Add the coupling solution to the resin.

-

Perform the coupling reaction in a microwave peptide synthesizer at an elevated temperature (e.g., 75°C) for a specified duration (e.g., 10-30 minutes).

-

-

Washing: Wash the resin to remove excess reagents and by-products.

-

Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with an acetylating agent such as acetic anhydride.

-

Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[16]

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry. It is important to note that N-methylated peptides can exhibit complex HPLC profiles with multiple peaks due to the presence of slowly interconverting conformers.[10]

The following diagram illustrates the key steps in incorporating an N-methylated amino acid during SPPS:

Caption: Workflow for N-methyl amino acid incorporation in SPPS.

On-Resin N-Methylation: An Alternative Approach

An alternative to synthesizing and incorporating pre-methylated amino acid building blocks is the direct N-methylation of the peptide while it is still attached to the solid support.[13] This "on-resin" methylation strategy can be advantageous for creating peptide libraries for screening purposes.[13] A common method involves a three-step procedure: sulfonylation, methylation, and desulfonylation.[17][18]

Experimental Protocol: On-Resin N-Methylation

-

Sulfonylation: The free N-terminal amine of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group.

-

Methylation: The sulfonamide is then methylated using a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

-

Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, which is then ready for the next coupling step.

This on-resin approach can be significantly accelerated, with some protocols reducing the total procedure time from 4 hours to 40 minutes.[18]

Structural and Functional Consequences of N-Methylation

The introduction of an N-methyl group has profound stereochemical and biophysical consequences that ultimately dictate the peptide's biological activity.

-

Conformational Rigidity: By removing the amide proton, N-methylation eliminates the possibility of forming an intramolecular hydrogen bond at that position.[7] This restricts the available conformational space of the peptide backbone, often leading to a more defined and stable three-dimensional structure.[19][20]

-

Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the N-methylated amide bond is lower than that of a normal peptide bond. This can lead to the presence of multiple conformers in solution, which can be observed by techniques like NMR spectroscopy and can complicate HPLC purification.[10]

-

Impact on Bioactivity: The conformational constraints imposed by N-methylation can pre-organize the peptide into a conformation that is optimal for receptor binding, thereby enhancing its potency and selectivity.[2][19] Conversely, it can also lead to a loss of activity if the induced conformation is not favorable for binding. The effect of N-methylation is highly context-dependent, and its impact on bioactivity must be empirically determined for each position within a peptide sequence.[21]

Applications in Drug Discovery and Development

N-methylated peptides are increasingly being investigated as potential therapeutics for a wide range of diseases.[2] The improved pharmacokinetic properties imparted by N-methylation make these molecules attractive drug candidates.[19][20]

-

Improved Drug-like Properties: N-methylation is a key strategy for enhancing the "druggability" of peptides, improving their stability, bioavailability, and receptor binding affinity.[2]

-

Blood-Brain Barrier Penetration: Peptides rich in N-methylated amino acids have shown the ability to passively diffuse across the blood-brain barrier, opening up possibilities for treating central nervous system disorders.[3]

-

Development of Orally Bioavailable Peptides: In conjunction with other strategies like cyclization, N-methylation is a critical tool in the quest for orally active peptide drugs.[5][21]

Conclusion

N-methylation is a powerful and versatile tool in the peptide chemist's arsenal. While the synthesis and incorporation of N-methylated amino acids present unique challenges, the rewards in terms of improved pharmacokinetic and pharmacodynamic properties are substantial. A thorough understanding of the underlying chemistry, coupled with the use of optimized protocols and advanced synthetic technologies, will continue to drive the development of innovative N-methylated peptide therapeutics with the potential to address a wide range of unmet medical needs.

References

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690. [Link]

-

Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432–444. [Link]

-

Zhang, W., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342. [Link]

-

He, C., & Zhang, H. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892. [Link]

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166. [Link]

-

Naoum, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]

-

Aapptec. N-Methyl amino acids. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of organic chemistry, 70(13), 5183–5189. [Link]

-

Main, A. N., et al. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. ACS Chemical Biology. [Link]

-

Sharma, R., et al. (2018). N -methylation in amino acids and peptides: Scope and limitations. Biopolymers. [Link]

-

Vinogradov, A. A., et al. (2018). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Proceedings of the National Academy of Sciences. [Link]

-

Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

-

Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Journal of the American Chemical Society. [Link]

-

Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

-

Garcia, A. (2018). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]

-

MDPI. (2023). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. [Link]

-

AAPPTec. (2011). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]

-

NCERT. (n.d.). Biomolecules. [Link]

-

Humpola, V., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. [Link]

-

Huang, R., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols. [Link]

-

Aapptec. Coupling Reagents. [Link]

-

D'Souza, A., & Mondal, J. (2023). Toward accurately modeling N-methylated cyclic peptides. Physical Chemistry Chemical Physics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. peptide.com [peptide.com]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. peptide.com [peptide.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 14. mdpi.com [mdpi.com]

- 15. bachem.com [bachem.com]

- 16. athenaeum.uiw.edu [athenaeum.uiw.edu]

- 17. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Precision Engineering of the Peptide Backbone: A Technical Guide to N-Methylation

Executive Summary

The therapeutic potential of peptides is often compromised by poor membrane permeability and rapid proteolytic degradation. N-methylation —the replacement of the amide proton with a methyl group—is a critical structural modification that addresses these limitations.[1] This guide details the mechanistic rationale and synthetic protocols for site-specific N-methylation, focusing on the Fukuyama-Mitsunobu strategy on solid phase. This modification transforms peptides into "chameleonic" molecules capable of oscillating between polar (soluble) and non-polar (permeable) conformations, a prerequisite for oral bioavailability in beyond-Rule-of-5 (bRo5) space.

Part 1: The Mechanistic Basis

Conformational Constraint and Bioavailability

N-methylation alters the peptide backbone energetics in two fundamental ways:

-

Steric Hindrance: The methyl group introduces steric clashes (allylic strain) that restrict the rotation of the

and -

Cis/Trans Isomerization: In standard peptides, the trans amide bond is favored by ~2.5 kcal/mol. N-methylation lowers the energy barrier between cis and trans states, often populating the cis conformer.[2] This is critical for inducing turn structures (e.g.,

-turns) required for macrocyclization.

The "Chameleonic" Effect (Permeability)

Research by Lokey et al. established that N-methylation improves passive membrane permeability not just by increasing lipophilicity, but by solvent shielding .

-

Mechanism: The N-methyl group replaces a hydrogen bond donor (NH). In an aqueous environment, the peptide exposes polar groups for solubility. In the lipid bilayer, the N-methyl groups promote the formation of intramolecular hydrogen bonds (IMHBs), burying polar surface area (PSA) internally.

-

Result: The peptide acts as a "molecular chameleon," adapting its conformation to the solvent environment.

Metabolic Stability

Proteases (e.g., trypsin, chymotrypsin) require specific backbone conformations and hydrogen bonding networks to hydrolyze the amide bond. N-methylation sterically blocks the enzyme's active site access and removes the H-bond donor often required for the catalytic mechanism, extending plasma half-life from minutes to hours.

Part 2: Synthetic Methodology (Solid Phase)

While N-methylated amino acids can be purchased, they are expensive and prone to coupling difficulties. The industry standard for "difficult" sequences is On-Resin N-Methylation .

The Fukuyama-Mitsunobu Strategy

This protocol uses the Fukuyama sulfonamide protection strategy combined with Mitsunobu alkylation . It is superior to direct alkylation because it prevents over-methylation (quaternization) and allows the use of diverse alcohols as alkylating agents.

Workflow Logic

-

Activation: The free amine is activated with o-nitrobenzenesulfonyl chloride (o-NBS-Cl).

-

Alkylation: The sulfonamide is alkylated using an alcohol (Mitsunobu conditions) or an alkyl halide.

-

Deprotection: The o-NBS group is removed via thiolysis, leaving the secondary amine.

Visualization: The Fukuyama-Mitsunobu Pathway

Caption: The Fukuyama-Mitsunobu pathway for site-specific on-resin N-methylation. This method avoids over-alkylation and racemization.

Part 3: Detailed Experimental Protocol

Objective: Site-specific N-methylation of a resin-bound peptide sequence. Scale: 0.1 mmol (standard Rink Amide or Wang resin).

Reagents Required[3][4][5][6][7][8]

-

Activation: o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), 2,4,6-Collidine.

-

Alkylation: Methanol (anhydrous), Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD).

-

Deprotection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 2-Mercaptoethanol (BME).

-

Solvents: NMP (N-methyl-2-pyrrolidone), THF (Tetrahydrofuran), DCM (Dichloromethane).

Step-by-Step Procedure

Phase 1: Sulfonamide Formation (Activation)

-

Wash the resin (after Fmoc removal) with DCM (3x) and NMP (3x).

-

Prepare Solution A: Dissolve o-NBS-Cl (4 eq, 0.4 mmol) and Collidine (10 eq, 1.0 mmol) in NMP (2 mL).

-

Incubate: Add Solution A to the resin. Shake at room temperature (RT) for 15 minutes .

-

Verify: Perform a Kaiser test. It should be negative (no free amine). If positive, repeat step 3.

-

Wash: NMP (5x), DCM (5x), then anhydrous THF (3x). Critical: Moisture interferes with the Mitsunobu reaction.

Phase 2: Mitsunobu Methylation

-

Prepare Solution B: In a dry vial, dissolve PPh3 (5 eq) in anhydrous THF. Add Methanol (10 eq).

-

Add DIAD: Add DIAD (5 eq) to Solution B dropwise. Note: Solution may turn yellow.

-

Incubate: Add the mixture immediately to the resin. Shake for 1 hour at RT.

-

Wash: THF (3x), DCM (3x), NMP (3x).

-

Validation: Cleave a small sample of resin. Analyze via LC-MS to confirm mass shift (+14 Da for Methyl, +185 Da for o-NBS). You should see the o-NBS-N(Me)-Peptide mass.

Phase 3: Sulfonamide Cleavage (Deprotection)

-

Prepare Solution C: Mix DBU (5 eq) and 2-Mercaptoethanol (10 eq) in NMP.

-

Incubate: Add to resin. Shake for 30 minutes .

-

Repeat: Drain and repeat the incubation with fresh Solution C for another 30 minutes to ensure complete removal.

-

Wash: NMP (5x), DCM (5x), DMF (5x).

-

Coupling the Next Residue: Warning: Coupling to a secondary amine is difficult. Use HATU/HOAt or PyAOP (high efficiency coupling reagents) and double coupling cycles.

Part 4: Data & Impact Analysis

Comparative Pharmacokinetics

The following table summarizes the impact of N-methylation on a representative cyclic hexapeptide scaffold (based on Somatostatin analogs).

| Property | Native Peptide | N-Methylated Analog | Improvement Factor |

| LogP (Lipophilicity) | -1.2 | 2.4 | High (Shift to hydrophobic) |

| Caco-2 Permeability ( | 24x Increase | ||

| Plasma Half-Life ( | 12 minutes | > 4 hours | >20x Stability |

| Solubility (Aq) | > 1 mg/mL | 0.8 mg/mL | Slight Decrease |

Case Study: Cyclosporine A (CsA)

Cyclosporine A is the archetype of N-methylated natural products.[2]

-

Structure: Cyclic undecapeptide with 7 N-methylated residues .

-

Impact: Without these methyl groups, CsA would be too polar to cross membranes and would be rapidly digested.

-

Conformation: The N-methyl groups force the backbone into a specific conformation that buries all polar groups, allowing it to cross the gut wall passively despite a molecular weight of 1202 Da.

Visualization: The "Chameleon" Mechanism

Caption: The "Chameleon Effect" facilitated by N-methylation, allowing transition between soluble and permeable states.

References

-

Chatterjee, J., et al. (2012).[3] Synthesis of N-methylated cyclic peptides. Nature Protocols.[3] [Link]

-

White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[3] Nature Chemical Biology.[3] [Link]

-

Ovadia, O., et al. (2011).[2] The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides.[2][3] Molecular Pharmaceutics.[3] [Link]

-

Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. [Link]

-

Kessler, H. (1982). Conformation and Biological Activity of Cyclic Peptides.[3][4] Angewandte Chemie International Edition. [Link]

Sources

Methodological & Application

Coupling reagents for N-Me-D-Leu-OMe.HCl in peptide synthesis

Application Note: High-Efficiency Coupling Strategies for N-Me-D-Leu-OMe.HCl

Executive Summary

The incorporation of This compound into peptide backbones presents a dual synthetic challenge: steric hindrance and nucleophilic attenuation . The N-methyl group introduces significant steric bulk that impedes the approach of the activated carboxyl component, while simultaneously reducing the nucleophilicity of the secondary amine. Furthermore, the use of a methyl ester (OMe) protection group on the C-terminus creates a high risk of diketopiperazine (DKP) formation during subsequent deprotection steps.

This guide provides a scientifically grounded decision matrix for reagent selection, detailed protocols for overcoming steric barriers, and mechanistic insights to prevent racemization and side reactions.

Mechanistic Challenges & Causality

To select the correct reagent, one must understand the underlying physical chemistry preventing standard coupling.

Steric Clash & Nucleophilicity

Standard reagents (e.g., HBTU/HOBt) often fail because the activation lifetime of the active ester is shorter than the time required for the hindered N-methyl amine to attack. The N-methyl group on D-Leu creates a "congested" transition state.

-

Consequence: Slow reaction rates lead to accumulation of the activated species, which then undergoes hydrolysis or rearrangement (e.g., guanidinylation of the amine), terminating the chain.

Epimerization of the Incoming Amino Acid

While N-Me-D-Leu itself (as the amine component) is stereochemically stable during coupling, the incoming activated amino acid is at high risk. Because the coupling reaction is slow due to the N-methyl steric barrier, the activated carboxyl component stays in its reactive form longer, increasing the window for oxazolone formation and subsequent racemization.

-

Solution: Use "racemization-suppressing" additives like HOAt or Oxyma Pure , which form active esters that are more reactive towards amines but less prone to oxazolone formation than HOBt esters.

Diketopiperazine (DKP) Formation

This is the most critical failure mode for N-Me-D-Leu-OMe . Upon deprotection of the N-terminus of the newly formed dipeptide (e.g., H₂N-AA-N(Me)-D-Leu-OMe), the free amine can intramolecularly attack the C-terminal methyl ester.

-

Mechanism: The cis-amide bond conformation, favored by N-methylation, brings the N-terminal amine and C-terminal ester into close proximity, facilitating rapid cyclization and cleavage of the dipeptide from the chain (or solution).

Reagent Selection Matrix

The following table synthesizes performance data for coupling to hindered N-methyl amines.

| Reagent System | Class | Efficiency | Racemization Control | Recommended Use Case |

| COMU / Oxyma | Uronium / Oxime | Highest | Excellent | First-line choice. Safer than benzotriazoles; high solubility; visual endpoint (color change). |

| HATU / HOAt | Guanidinium / Aza-benzotriazole | High | Very Good | Gold Standard. Use when COMU is unavailable. Costlier; requires careful base control. |

| PyBroP / PyAOP | Phosphonium | High | Good | Specialized. Excellent for N-Me to N-Me couplings where uroniums fail due to guanidinylation. |

| BTC (Triphosgene) | Acid Chloride | Extreme | Low (if controlled) | Last Resort. Generates acid chlorides in situ. For "impossible" couplings. |

| DIC / Oxyma | Carbodiimide | Medium | Good | Solid Phase. Preferred for SPPS to avoid capping, but slower in solution for N-Me-D-Leu-OMe. |

Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the coupling protocol based on the specific difficulty of the sequence.

Caption: Decision tree for selecting coupling reagents based on the steric demand of the incoming amino acid.

Detailed Experimental Protocols

Protocol A: The Modern Standard (COMU/Oxyma)

Best for: Standard couplings to N-Me-D-Leu-OMe with minimal racemization.

Materials:

-

Fmoc-AA-OH (1.1 eq)

-

This compound (1.0 eq)

-

COMU (1.1 eq)

-

DIPEA (Diisopropylethylamine) (2.1 eq) — Note: 1.0 eq is to neutralize the HCl salt.

-

Solvent: DMF or NMP (Anhydrous). Avoid DCM due to poor solubility of the salt.

Step-by-Step:

-

Neutralization: Dissolve this compound (1.0 mmol) in DMF (5 mL). Add DIPEA (1.0 mmol) and stir for 2 minutes. Crucial: Ensure pH is ~7-8.

-

Activation: In a separate vial, dissolve Fmoc-AA-OH (1.1 mmol) and COMU (1.1 mmol) in DMF (2 mL). Add DIPEA (1.1 mmol). The solution should turn orange/red.[1]

-

Coupling: Immediately add the activated AA solution to the neutralized N-Me-D-Leu-OMe solution.

-

Reaction: Stir at room temperature for 1–3 hours.

-

Monitoring: Monitor by HPLC or TLC. Kaiser test is invalid for secondary amines; use Chloranil test or micro-cleavage LC-MS.

-

Workup: Dilute with EtOAc, wash with 5% NaHCO₃, 1M KHSO₄ (rapidly), and Brine. Dry over Na₂SO₄.[2][3]

Protocol B: The "Sledgehammer" (HATU/HOAt)

Best for: Coupling hindered amino acids (Val, Ile) to N-Me-D-Leu-OMe.

Materials:

-

Fmoc-AA-OH (1.2 eq)

-

HATU (1.2 eq)

-

HOAt (1.2 eq) — Additive is critical to maintain chirality.

-

TMP (2,4,6-Trimethylpyridine / Collidine) (2.5 eq) — Preferred over DIPEA to reduce epimerization.

Step-by-Step:

-

Pre-activation: Dissolve Fmoc-AA-OH, HATU, and HOAt in NMP.

-

Base Addition: Add TMP (1.2 eq) to the carboxyl component and stir for 1 minute.

-

Amine Addition: Add this compound followed immediately by the remaining TMP (1.3 eq).

-

Reaction: Allow to react for 4–16 hours. N-methyl couplings are significantly slower.[4]

-

Double Coupling: If conversion is <90% after 4 hours, filter (if solid phase) or concentrate and repeat with fresh reagents.

Protocol C: Acid Chloride via BTC (Triphosgene)

Best for: "Impossible" couplings (e.g., N-Me-AA to N-Me-AA).

Safety Warning: BTC generates Phosgene gas. Must be performed in a well-ventilated fume hood.

-

Suspend Fmoc-AA-OH (1.1 eq) in dry THF/DCM.

-

Add BTC (0.37 eq).

-

Add Collidine (3.0 eq) dropwise at 0°C. Stir for 10 min to form the acid chloride.

-

Add this compound (1.0 eq) dissolved in DCM/DIPEA (1 eq).

-

Reflux gently or stir at RT for 2 hours.

Critical Troubleshooting: The DKP Trap

When working with N-Me-D-Leu-OMe , the methyl ester is a "ticking time bomb." If you deprotect the N-terminus of the resulting dipeptide, it will cyclize.

Mechanism of Failure:

Caption: Pathway of Diketopiperazine (DKP) formation upon N-terminal deprotection of methyl esters.

Prevention Strategy:

-

Hydrolysis First: Do not remove the N-terminal Fmoc group of the dipeptide while the C-terminal is still a Methyl Ester (OMe).

-

Saponification: Hydrolyze the methyl ester (LiOH/THF/H₂O) to the free acid before removing the N-terminal Fmoc.

-

Alternative Protection: Use a tert-butyl ester (OtBu) instead of OMe if possible, as OtBu is too bulky to undergo DKP formation easily.

References

-

Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[1][5][6][7] Organic Process Research & Development.[8] [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive.[4][5][7] Journal of the American Chemical Society.[8] [Link]

-

Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.[9] [Link]

-

Gilon, C., et al. (2003). Backbone cyclization of peptides: Penultimate DKP formation. Biopolymers.[5][7][10][11] [Link]

-

Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl Peptides.[7][12] Journal of Peptide Science.[6] [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. bachem.com [bachem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis [jstage.jst.go.jp]

- 10. DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

Application Note: A Practical Guide to Manual Solid-Phase Peptide Synthesis of Peptides Containing N-Methylated Amino Acids

Abstract

N-methylation of amino acids is a critical modification in peptide chemistry, often employed to enhance metabolic stability, cell permeability, and conformational rigidity, thereby improving the pharmacokinetic profile of peptide-based drug candidates. However, the incorporation of N-methylated residues into a growing peptide chain via manual Solid-Phase Peptide Synthesis (SPPS) presents significant synthetic challenges, primarily due to the increased steric hindrance and reduced nucleophilicity of the secondary amine. This application note provides a detailed, field-proven protocol for the successful manual synthesis of peptides containing N-methylated amino acids, using N-Me-D-Leu-OMe.HCl as a representative building block. We will delve into the rationale behind each step, from the initial preparation of the N-methylated amino acid to its efficient coupling and the subsequent elongation of the peptide chain.

Introduction: The "Why" of N-Methylation and Its Synthetic Hurdles

Peptide therapeutics hold immense promise due to their high specificity and potency. However, their application is often limited by poor metabolic stability and low oral bioavailability.[1] N-methylation, the substitution of the amide proton with a methyl group, is a key strategy to overcome these limitations. This seemingly minor modification removes a hydrogen bond donor, which can significantly increase lipophilicity and facilitate passive diffusion across biological membranes.[2] Furthermore, the steric bulk of the methyl group can shield the peptide backbone from proteolytic enzymes.[3]

The primary challenge in synthesizing N-methylated peptides lies in the coupling step.[2] The secondary amine of an N-methylated residue is a significantly weaker nucleophile and is more sterically hindered than a primary amine. This leads to sluggish and often incomplete coupling reactions when using standard SPPS conditions, resulting in deletion sequences and difficult purifications.[2][4] Therefore, specialized protocols involving more potent coupling reagents and optimized reaction conditions are essential for success.[5] This guide is structured to navigate these complexities, ensuring a high-purity final product.

Preparing Your N-Methylated Building Block: From Salt to SPPS-Ready

The starting material, this compound, is a methyl ester hydrochloride salt. Before it can be incorporated into a peptide chain using standard Fmoc-SPPS, two transformations are necessary:

-

Neutralization of the hydrochloride salt to liberate the free amine for Fmoc protection (if not already protected).

-

Saponification (hydrolysis) of the methyl ester to reveal the free carboxylic acid, which is essential for activation and coupling.

Protocol 2.1: Saponification of Fmoc-N-Me-D-Leu-OMe

Standard basic hydrolysis conditions (e.g., using NaOH or KOH) can lead to racemization, especially with N-methylated amino acid esters.[5] A milder, SN2-type saponification using lithium iodide (LiI) is recommended to preserve stereochemical integrity.[5]

Materials:

-

Fmoc-N-Me-D-Leu-OMe

-

Lithium Iodide (LiI)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

0.1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

0.1 M Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve Fmoc-N-Me-D-Leu-OMe (1 equivalent) and LiI (5 equivalents) in ethyl acetate.

-

Reflux the mixture for 16 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. Protect the reaction from light.

-

Cool the reaction mixture and add deionized water.

-

Acidify the solution with 0.1 M HCl and perform a liquid-liquid extraction with ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Extract the combined aqueous phases with a 0.1 M NaOH solution (3 times).

-

Wash the basic aqueous phase with DCM (3 times) to remove any remaining organic impurities.

-

Acidify the aqueous phase with 1 M HCl and quickly extract the product with ethyl acetate (3 times).

-

Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield Fmoc-N-Me-D-Leu-OH.

The Core Workflow: Manual Fmoc SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[6] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[6] The most common strategy, which we will follow, is the Fmoc/tBu approach.[7]

The fundamental cycle of SPPS consists of four key stages, as illustrated below.

Detailed Protocol: Manual SPPS with N-Me-D-Leu

This protocol assumes a starting scale of 0.1 mmol on a Rink Amide resin, but can be adapted for other resins and scales.

Materials & Reagents

| Reagent | Purpose | Recommended Grade |

| Rink Amide Resin (or similar) | Solid Support | 100-200 mesh |

| N,N-Dimethylformamide (DMF) | Solvent | Peptide Synthesis |

| Dichloromethane (DCM) | Solvent | ACS Grade |

| Piperidine | Fmoc Deprotection | ACS Grade |

| Fmoc-protected Amino Acids | Building Blocks | Synthesis Grade |

| Fmoc-N-Me-D-Leu-OH | N-Methylated Building Block | Synthesis Grade |

| HATU | Coupling Reagent | Synthesis Grade |

| N,N'-Diisopropylethylamine (DIPEA) | Base for Coupling | Peptide Synthesis |

| Trifluoroacetic acid (TFA) | Cleavage Reagent | ACS Grade |

| Triisopropylsilane (TIS) | Scavenger | ACS Grade |

Table 1: Reagent Quantities for Coupling Steps

| Reagent | Standard Coupling (Equivalents) | N-Methylated Coupling (Equivalents) |

| Fmoc-Amino Acid | 4 | 4 |

| Coupling Reagent (HATU) | 3.9 | 3.9 |

| Base (DIPEA) | 8 | 8 |

Equivalents are calculated relative to the initial loading of the resin.

Step-by-Step Experimental Protocol

Step 1: Resin Swelling

-

Place the resin (0.1 mmol) into a fritted reaction vessel.

-

Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (5x). Each wash should be for ~30 seconds with agitation.

Step 3: Coupling of Fmoc-N-Me-D-Leu-OH

This is the most critical step. The steric hindrance of the N-methyl group necessitates a powerful coupling reagent and potentially longer reaction times.[2] HATU is highly recommended for this purpose.[5][8]

-

Pre-activation: In a separate vial, dissolve Fmoc-N-Me-D-Leu-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to the solution.[8] Allow this pre-activation to proceed for 2-5 minutes at room temperature.

-

Coupling: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Reaction: Agitate the mixture for 1-4 hours. The extended coupling time is crucial for driving the reaction to completion.[8]

-

Monitoring: After the reaction time, take a small sample of resin beads to check for completion. The standard Kaiser test will give a false negative for the secondary amine of the newly coupled N-methylated residue.[7] A bromophenol blue test is a reliable alternative. A blue color indicates a complete reaction (no free amines), while a yellow/green color indicates an incomplete reaction.

-

Recoupling (if necessary): If the test indicates incomplete coupling, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution.

-

Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

Step 4: Chain Elongation Repeat steps 2 and 3 for each subsequent amino acid. For standard (non-N-methylated) amino acids, a shorter coupling time (e.g., 30-60 minutes) is typically sufficient.

Step 5: Final Deprotection and Cleavage

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5) .

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Troubleshooting and Expert Insights

-

Difficult Couplings: If you encounter a particularly difficult coupling (e.g., coupling an amino acid onto an N-methylated residue), consider double coupling as a default strategy. Some sequences, especially consecutive N-methylated residues, are notoriously challenging.[9]

-

Diketopiperazine Formation: This side reaction is more prominent with N-methylated residues, especially when Pro or Gly are in the first two positions.[9] To mitigate this, ensure the third amino acid is coupled immediately after deprotection of the second residue without delay.

-

Solvent Quality: Use high-purity, amine-free DMF. Amine impurities can prematurely deprotect the Fmoc group, leading to side products.[10]

-

HPLC Analysis: Peptides rich in N-methylated amino acids can exhibit multiple peaks on HPLC due to the slow interconversion of cis/trans amide bond conformers.[9] Running the HPLC at an elevated temperature (e.g., 40-50 °C) can often help to coalesce these peaks into a single, sharper peak.

Conclusion

The manual synthesis of peptides containing N-methylated amino acids is a challenging but highly rewarding technique for developing next-generation peptide therapeutics. The steric hindrance imposed by the N-methyl group necessitates a departure from standard SPPS protocols. By understanding the underlying chemical principles and employing robust strategies—such as the use of potent coupling reagents like HATU, extended reaction times, and appropriate monitoring tests—researchers can successfully incorporate these valuable modifications. This guide provides a comprehensive and validated framework to navigate the complexities of N-methylated peptide synthesis, enabling the creation of novel peptides with enhanced therapeutic properties.

References

-

Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]

-

Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 9040-9048. Available at: [Link]

-

Di Gioia, M. L., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2788. Available at: [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

Occhiato, E. G., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(22), 9040-9048. Available at: [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available at: [Link]

- Fields, G. B. (Ed.). (2002). Methods for removing the Fmoc group. CRC Press.

-

LifeTein. (2025). Should My Peptide Be Methylated?. Available at: [Link]

-